molecular formula C7H11N3 B114942 N3,6-Dimethylpyridine-2,3-diamine CAS No. 155790-03-7

N3,6-Dimethylpyridine-2,3-diamine

Cat. No.: B114942
CAS No.: 155790-03-7
M. Wt: 137.18 g/mol
InChI Key: DSGRBZZIFXYVHC-UHFFFAOYSA-N
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Description

N3,6-Dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 6, and two amino groups at positions 2 and 3 on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,6-Dimethylpyridine-2,3-diamine typically involves the reaction of 2,3-dichloropyridine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with dimethylamine groups. The reaction mixture is then heated to a specific temperature to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N3,6-Dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino groups in this compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles like alkyl halides, acyl chlorides; reactions are conducted in the presence of a base to neutralize the by-products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in various substituted pyridine derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules

  • N3,6-Dimethylpyridine-2,3-diamine serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows it to be utilized in creating derivatives that are essential in multiple fields of chemistry.

Coordination Chemistry

  • The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes. This property is particularly useful in catalysis and materials science.

Reactions Involved

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride.
  • Substitution: The amino groups can participate in substitution reactions with electrophiles.

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

  • The compound has been evaluated for its antiproliferative effects on cancer cell lines. Preliminary findings suggest that structural modifications can enhance its efficacy against specific types of cancer, making it a candidate for further drug development .

Pharmaceutical Applications

Drug Development

  • Ongoing research is exploring this compound's potential as a pharmaceutical intermediate. Its unique structure may enable it to interact with specific biological targets, modulating enzyme activity and influencing metabolic pathways .

Mechanism of Action

  • The compound's mechanism involves binding to enzymes or receptors, which may lead to altered cellular functions and therapeutic effects. This characteristic makes it an attractive scaffold for designing new drugs targeting various diseases .

Industrial Applications

Production of Dyes and Pigments

  • In industrial settings, this compound is utilized in the synthesis of dyes and pigments. Its chemical properties facilitate the creation of vibrant colors used in textiles and coatings .

Case Studies

Antiproliferative Activity Study
A study evaluating fluorinated pyridine derivatives reported significant antiproliferative effects against breast and lung cancer cell lines. Structural modifications were found to enhance efficacy against specific cancer types.

Antimicrobial Screening Study
In tests on synthesized pyrimidines containing dimethylpyridine moieties, several compounds exhibited notable antibacterial properties comparable to established antibiotics.

Mechanism of Action

The mechanism of action of N3,6-Dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

N3,6-Dimethylpyridine-2,3-diamine can be compared with other similar compounds, such as:

    2,3-Dimethylpyridine: Lacks the amino groups present in this compound, resulting in different chemical reactivity and applications.

    2,6-Dimethylpyridine-3,5-diamine: Has amino groups at different positions, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Biological Activity

N3,6-Dimethylpyridine-2,3-diamine, also known by its CAS number 155790-03-7, is a compound characterized by its unique chemical structure and potential biological activities. With a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C7H11N3
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 155790-03-7

Structure

The structure of this compound features a pyridine ring with two methyl groups attached at the 3 and 6 positions and two amino groups at the 2 and 3 positions. This configuration is essential for its biological interactions.

This compound is believed to interact with various biological targets, including enzymes and receptors. The compound's ability to modulate enzyme activity suggests it may influence metabolic pathways or serve as a scaffold for drug development.

  • Enzyme Interaction : The compound can bind to specific enzymes, altering their activity and potentially affecting metabolic processes.
  • Receptor Modulation : It may also interact with receptors involved in signaling pathways, leading to varied biological effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Research Findings

Several studies have explored the biological implications of compounds related to this compound:

StudyFindings
Li et al., 2015Investigated the synthesis of pyridine derivatives showing significant antimicrobial activity against various pathogens .
Artali et al., 2007Developed novel pyridine-containing ligands with potential applications in drug design; highlighted the importance of structural modifications for enhanced biological activity .
Mohamed et al., 2015Evaluated rhenium complexes with pyridine ligands for CO2 reduction; suggested broader implications for environmental applications .

Case Studies

  • Antiproliferative Activity : A study evaluating fluorinated pyridine derivatives reported significant antiproliferative effects against breast and lung cancer cell lines. The results indicated that structural modifications could enhance efficacy against specific cancer types .
  • Antimicrobial Screening : In a series of tests on synthesized pyrimidines containing dimethylpyridine moieties, several compounds exhibited notable antibacterial properties comparable to established antibiotics.

Properties

IUPAC Name

3-N,6-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-3-4-6(9-2)7(8)10-5/h3-4,9H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGRBZZIFXYVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

8.35 g (50 mmol) of 2-Methyl-5-methylamino-6-nitropyridine (Heterocycles 38, 529 (1994)) were dissolved in 300 l ethyl acetate and hydrogenated with 1.5 g Raney nickel for 3.5 hours at room temperature. Then the catalyst was filtered off and the filtrate was evaporated down. After crystallization of the resulting residue from petroleum ether, 5.75 g (84% of theory) were obtained as olive-green crystals. C7H11N3 (137.20). Melting point: 112-113° C.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
300 L
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
C7H11N3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

8.35 g (50 mMol) of 2-Methyl-5-methylamino-6-nitro-pyridine (Heterocycles 38, 529 (1994)) were dissolved in 300 l ethyl acetate and hydrogenated with 1.5 g Raney nickel for 3.5 hours at room temperature. Then the catalyst was filtered off and the filtrate was evaporated down. After crystallisation of the resulting residue from petroleum ether, 5.75 g (84% of theory) were obtained as olive-green crystals.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
300 L
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

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